{2-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-[(3,5-dimethylpiperidin-1-yl)methyl]phenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-12-7-13(2)10-17(9-12)11-15-6-4-3-5-14(15)8-16/h3-6,12-13H,7-11,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPKKVOOAFAELB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=CC=CC=C2CN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanamine typically involves the reaction of 3,5-dimethylpiperidine with a benzyl halide derivative under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydride or potassium carbonate is used to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed .
Chemical Reactions Analysis
Types of Reactions
{2-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
{2-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of protein-ligand interactions and enzyme kinetics.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {2-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Substitutions
The compound is compared to analogs with modifications in the heterocyclic ring, substituent positions, and functional groups. Below is a detailed analysis:
Table 1: Structural and Physical Properties
Commercial Availability and Pricing
Table 2: Commercial Data
The target compound is priced higher than its piperazine analogs, likely due to synthesis complexity and niche demand. Discontinuation of certain quantities (e.g., 1g) suggests fluctuating market demand or production challenges .
Biological Activity
The compound {2-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanamine, also known by its IUPAC name, is a piperidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C15H24N2
- Molecular Weight : 232.36 g/mol
- CAS Number : 926185-85-5
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The compound exhibits significant binding affinity to certain neurotransmitter receptors, which can modulate neurotransmission and influence various physiological processes.
Key Mechanisms:
- Receptor Binding : The compound has been shown to bind selectively to certain neurotransmitter receptors, influencing their activity and downstream signaling pathways.
- Enzyme Inhibition : It acts as an inhibitor for specific enzymes, which can alter metabolic pathways and affect cellular functions.
1. Neuropharmacological Effects
Research indicates that this compound may exhibit neuropharmacological properties that could be beneficial in treating neurological disorders. Its ability to modulate neurotransmitter systems suggests potential applications in conditions such as anxiety and depression.
2. Antiviral Activity
In studies focused on antiviral properties, derivatives of this compound have demonstrated inhibition of HIV replication. For instance, related compounds targeting the HIV-1 gp41 binding site showed promising results with IC50 values indicating effective inhibition of viral entry .
Case Studies
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other piperidine derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| {4-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanol | Structure | Moderate receptor binding; potential antidepressant |
| {4-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanone | Structure | Enhanced enzyme inhibition; potential anticancer activity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing {2-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanamine?
- Methodological Answer : The synthesis typically involves multi-step alkylation and amination. For example, analogous compounds are synthesized via nucleophilic substitution of 3,5-dimethylpiperidine with a bromomethylphenyl intermediate, followed by reductive amination or catalytic hydrogenation to introduce the methanamine group . Optimization of base (e.g., potassium carbonate) and solvent (e.g., DMF) is critical to minimize side reactions. Reaction monitoring via TLC or HPLC ensures intermediate purity before proceeding to amination steps .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Characterization requires a combination of spectroscopic and chromatographic techniques:
- NMR : ¹H/¹³C NMR confirms regioselectivity of piperidinylmethyl substitution and absence of stereochemical impurities.
- HPLC-MS : Quantifies purity (>95%) and identifies byproducts (e.g., unreacted intermediates).
- X-ray crystallography : Resolves ambiguities in stereochemistry; SHELX software is widely used for refining crystal structures, particularly for verifying the spatial arrangement of the 3,5-dimethylpiperidine moiety .
Q. What are the key spectroscopic signatures for distinguishing this compound from analogs?
- Methodological Answer :
- IR : A strong absorption band near 3300–3400 cm⁻¹ (N-H stretching) and 1100–1250 cm⁻¹ (C-N stretching) confirms the methanamine and piperidine groups.
- Mass Spectrometry : The molecular ion peak (e.g., m/z ~246 for C₁₅H₂₄N₂) and fragmentation patterns (e.g., loss of the piperidinylmethyl group) differentiate it from isomers .
Advanced Research Questions
Q. How can computational methods guide the optimization of reaction conditions for this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations predict thermodynamic parameters (ΔH, ΔG) for intermediate steps, such as the energy barrier for nucleophilic substitution at the piperidine nitrogen. Solvent effects are modeled using polarizable continuum models (PCM), while transition-state analysis identifies optimal catalysts (e.g., Pd/C for hydrogenation) . MD simulations assess steric hindrance in the alkylation step, informing solvent choice (e.g., THF vs. DMF) .
Q. What strategies resolve contradictions between computational predictions and experimental data in structural analysis?
- Methodological Answer : Discrepancies between predicted (DFT) and observed (X-ray) bond angles/van der Waals interactions often arise from crystal packing effects. Hybrid approaches combine:
- Hirshfeld surface analysis : Quantifies intermolecular interactions in the crystal lattice.
- DFT-D3 dispersion corrections : Improve accuracy of non-covalent interaction modeling.
Cross-validation with solid-state NMR (e.g., ¹⁵N CPMAS) resolves ambiguities in hydrogen bonding networks .
Q. How does the substitution pattern on the piperidine ring influence bioactivity in antimicrobial studies?
- Methodological Answer : The 3,5-dimethyl groups enhance lipophilicity, improving membrane penetration in Gram-positive bacteria. Structure-activity relationship (SAR) studies involve:
- Analog synthesis : Replace dimethyl groups with bulkier substituents (e.g., ethyl, isopropyl) to test steric effects.
- MIC assays : Compare minimum inhibitory concentrations against S. aureus and E. coli.
- Docking studies : Target enzymes (e.g., dihydrofolate reductase) to rationalize activity differences. Compounds with electron-withdrawing groups on the phenyl ring show reduced efficacy due to impaired H-bonding .
Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?
- Methodological Answer : Racemization during amination steps is mitigated by:
- Chiral auxiliaries : Use (S)-phenylethylamine derivatives to control stereochemistry.
- Asymmetric catalysis : Employ palladium complexes with BINAP ligands for enantioselective hydrogenation.
- Continuous flow systems : Minimize residence time at high temperatures to prevent epimerization. PAT (Process Analytical Technology) tools (e.g., inline FTIR) monitor enantiomeric excess in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
